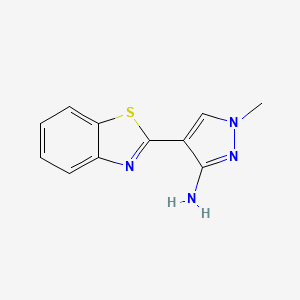

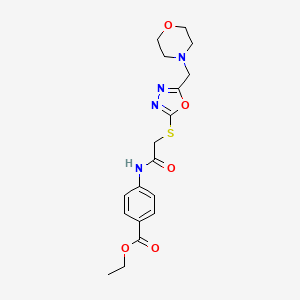

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine and its derivatives involves several key reactions. One approach describes the reaction of 2-amino benzothiazole with different reagents to yield pyrimido[2,1-b]benzothiazole derivatives, demonstrating a facile route for synthesizing pyrazolopyrimidine and benzothiazole derivatives with potential biosignificant interest (Sayed, Khalil, & Raslan, 2012). Another study explores the reactions of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines, yielding various substituted pyrazolone derivatives, indicating the versatility of the benzothiazolyl moiety in chemical synthesis (Atta, 1999).

Molecular Structure Analysis

The molecular structure of benzothiazolyl-derived compounds is characterized by the presence of hydrogen-bonded sheets or chains, influenced by the specific substituents and molecular arrangements. Studies have demonstrated that these molecular structures exhibit polarized molecular-electronic structures, leading to the formation of complex sheets or edge-fused rings through a combination of hydrogen bonds, showcasing the structural diversity of benzothiazolyl derivatives (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine derivatives are diverse, ranging from reactions with amines, hydrazine, and other nucleophiles to yield a variety of functionalized products. These reactions often result in compounds with significant antibacterial, antifungal, and antitumor activities, highlighting the chemical reactivity and potential therapeutic applications of these compounds. For example, some derivatives have been synthesized with potent cytotoxicity against breast cancer cell lines, underscoring their relevance in medicinal chemistry (El-Meguid & Ali, 2016).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Derivatives : The compound has been used in the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b][1,3]benzothiazole derivatives, which exhibit potential biosignificant interest, particularly as antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).

Characterization and Pharmacological Screening : This chemical has been part of the synthesis and characterization process of novel 6-fluorobenzothiazole substituted pyrazole analogues. These derivatives were synthesized in various phases and screened for antimicrobial and anti-oxidant activities, showing potent activity against standard drugs (Raparla et al., 2013).

Biological Activity

Antimicrobial Activity : Synthesized compounds involving this chemical have shown promising results as antimicrobial agents, including antibacterial and antifungal activities. This is particularly relevant in the context of addressing microbial resistance (Sareen et al., 2010).

Anticancer Potential : There is significant evidence that derivatives of this compound exhibit anticancer properties. For example, certain benzothiazole pyrazoles synthesized using this compound have shown cytotoxicity against breast cancer cell lines and inhibition of human VEGF (El-Meguid & Ali, 2016).

Anti-Infective and Anticancer Activities : Further studies on thiazole-based pyrazoles bearing benzothiazole moiety have highlighted their considerable anti-infective and cytotoxic activity, pointing to a broad spectrum of pharmaceutical applications (Sharma et al., 2022).

Chemical Reactions and Transformations

Reactions with Hetarylhydrazines : The compound has been used in reactions with various hetarylhydrazines, resulting in the creation of novel pyrazoles. These reactions are significant for further exploration in the field of heterocyclic chemistry (Boltacheva et al., 2014).

Transformations and Crystal Study : Investigations into the transformations of similar compounds and their crystal structures have provided insights into the molecular arrangements and potential applications in material science (El’chaninov et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-6-7(10(12)14-15)11-13-8-4-2-3-5-9(8)16-11/h2-6H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJYBXNKRHTNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)